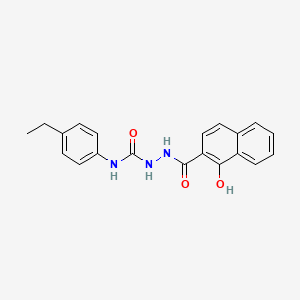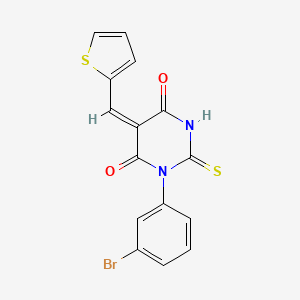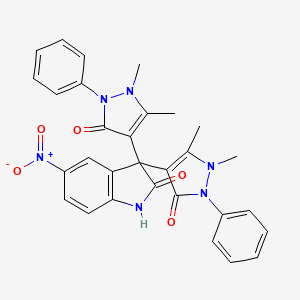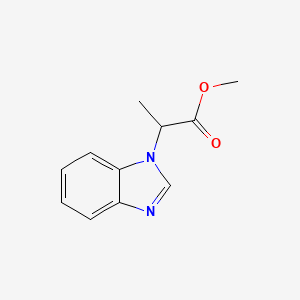
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of indole, which is a heterocyclic organic compound commonly found in plants and animals. The purpose of
科学研究应用
5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is in the treatment of cancer. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to have anti-inflammatory, antioxidant, and antiviral properties.
作用机制
The mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating caspase enzymes. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has several biochemical and physiological effects. This compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Additionally, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) has been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
实验室实验的优点和局限性
One of the advantages of using 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) in lab experiments is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone). One area of research is in the development of new anticancer therapies. Studies have shown that this compound has potent anticancer activity, and further research could lead to the development of new cancer treatments. Additionally, research could focus on the mechanism of action of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) to gain a better understanding of how it works in the body. Finally, research could focus on the synthesis of this compound to develop more efficient and cost-effective methods of production.
In conclusion, 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. This compound has been found to have potent anticancer activity, as well as anti-inflammatory, antioxidant, and antiviral properties. While the synthesis of this compound is complex, further research could lead to the development of new cancer treatments and a better understanding of its mechanism of action.
合成方法
The synthesis of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone) is a complex process that involves several steps. The first step is the synthesis of 5-ethyl-1H-indole-2,3-dione, which is achieved by the condensation of ethyl acetoacetate and o-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to 5-ethyl-1H-indole-2,3-dione hydrazone using sodium borohydride. Finally, the 2-pyridinylhydrazine is added to the reaction mixture, resulting in the formation of 5-ethyl-1H-indole-2,3-dione 3-(2-pyridinylhydrazone).
属性
IUPAC Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-2-10-6-7-12-11(9-10)14(15(20)17-12)19-18-13-5-3-4-8-16-13/h3-9,17,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWORUYIZQYVDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2N=NC3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-(pyridin-2-yldiazenyl)-1H-indol-2-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B5119128.png)

![N-(2-ethoxyphenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5119139.png)
![1-(2-methoxybenzyl)-N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5119143.png)

![1-[3-(2-isopropylphenoxy)propyl]piperidine hydrochloride](/img/structure/B5119152.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5119160.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-chlorobenzoate](/img/structure/B5119162.png)
![1-(4-methoxybenzoyl)-4-{[5-methyl-2-(1-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5119168.png)
![3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5119182.png)
![N-[2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5119188.png)
